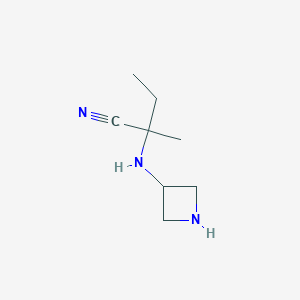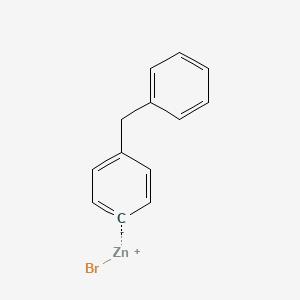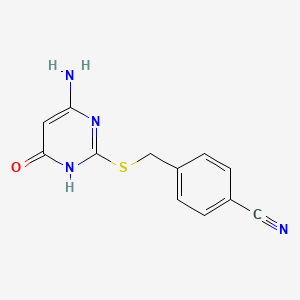methanone](/img/structure/B14880377.png)
[1-(Pyrimidin-2-yl)piperidin-4-yl](thiomorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE is a complex organic compound that features a piperidine ring substituted with a pyrimidinyl group and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. The thiomorpholine moiety is then attached via a carbonylation reaction. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often require catalysts and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and substituted pyrimidinyl compounds.
Scientific Research Applications
4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include key signaling cascades, such as the PI3K-Akt-mTOR pathway, which is crucial in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their potent inhibitory activity against protein kinase B (Akt).
4-(1-Pyrrolidinyl)piperidine: Used in the synthesis of various analogs with biological activity.
Uniqueness
4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrimidinyl group and a thiomorpholine moiety makes it a versatile compound for diverse applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C14H20N4OS |
|---|---|
Molecular Weight |
292.40 g/mol |
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-4-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H20N4OS/c19-13(17-8-10-20-11-9-17)12-2-6-18(7-3-12)14-15-4-1-5-16-14/h1,4-5,12H,2-3,6-11H2 |
InChI Key |
QSZBACOODFVQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCSCC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


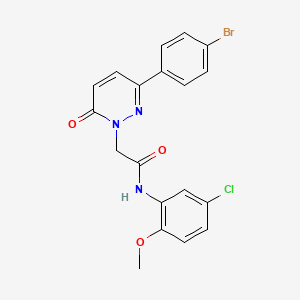
![2-[2-amino-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B14880296.png)
![5-(3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880297.png)
![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
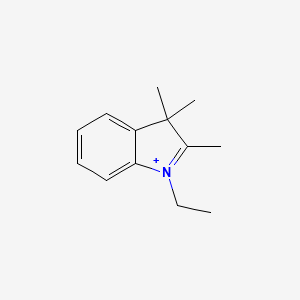
![5-Amino-1-cyclopentyl-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14880311.png)


![5-Azaspiro[2.5]oct-7-en-6-one](/img/structure/B14880329.png)
![8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14880345.png)
